4-Methyl-piperazine-1-carbonitrile
Overview
Description
4-Methyl-piperazine-1-carbonitrile is an organic compound with the molecular formula C6H11N3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-piperazine-1-carbonitrile typically involves the reaction of 4-methylpiperazine with cyanogen bromide. The process is carried out in a mixed solvent of water and dichloromethane, with sodium bicarbonate as a base. The reaction is initiated at 0°C and then allowed to proceed at room temperature overnight. The product is extracted using methylene chloride, yielding this compound as a yellow oil with an 88.5% yield .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-piperazine-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride is common.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction can produce different functionalized compounds.
Scientific Research Applications
4-Methyl-piperazine-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methyl-piperazine-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Methyl-piperazine-1-carbonitrile can be compared with other piperazine derivatives, such as:
1-Methylpiperazine: Used in the synthesis of pharmaceuticals like ofloxacin and rifampicin.
4-Methyl-1-piperazinecarbonyl chloride: Utilized in the synthesis of various organic compounds.
Properties
IUPAC Name |
4-methylpiperazine-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-8-2-4-9(6-7)5-3-8/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGJEMZVRQAYRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439505 | |
Record name | 4-METHYL-PIPERAZINE-1-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50451-22-4 | |
Record name | 4-METHYL-PIPERAZINE-1-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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